
MK8722
Overview
Description
MK-8722 is a potent, direct, allosteric activator of all twelve mammalian AMP-activated protein kinase (AMPK) complexes. AMPK is a master regulator of energy homeostasis in eukaryotes, playing a crucial role in maintaining cellular energy balance. MK-8722 has been developed to improve glucose homeostasis and has shown promise in treating metabolic disorders such as type 2 diabetes by enhancing glucose uptake and glycogen synthesis in skeletal muscle .
Preparation Methods
The synthesis of MK-8722 involves several steps, starting with the chlorination of a precursor compound using N-chlorosuccinimide (NCS). This is followed by a reaction with sodium iodide to produce an iodinated compound. The nitro group of this intermediate is then reduced using tin chloride to yield a diamino compound. Subsequent reactions include the formation of a carbamate intermediate, methylation, ozonolysis, and coupling with 4-biphenylboronic acid. The final product, MK-8722, is obtained after deprotection of the nitrogen atom .
Chemical Reactions Analysis
MK-8722 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: MK-8722 can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tin chloride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Metabolic Regulation
MK8722 has demonstrated significant effects on glucose homeostasis. In rodent models, it was shown to improve insulin-independent glucose uptake and glycogen synthesis, leading to enhanced glycemic control without inducing hypoglycemia .
Key Findings:
- Glucose Homeostasis : this compound administration resulted in marked reductions in fasting blood glucose levels and improved glucose tolerance during oral glucose tolerance tests (OGTT) in diabetic models .
- Cardiac Effects : While beneficial for metabolic control, this compound also induced cardiac hypertrophy and increased cardiac glycogen storage .
Cancer Therapy
Recent studies have investigated this compound's potential as a therapeutic agent for epithelial ovarian cancer (EOC). The compound was found to inhibit malignant behaviors of EOC cells through modulation of lipid metabolism and autophagy processes.
Mechanisms of Action:
- Autophagy Modulation : this compound activates early-stage autophagy while inhibiting late-stage autophagy by targeting fatty acid synthase (FASN). This dual action leads to the accumulation of lipid droplets and affects mitochondrial function .
- In Vitro Efficacy : In cell line studies, this compound reduced cell viability and migration in EOC cells, indicating its potential as an anti-cancer agent .
Autophagy Induction
The compound's ability to influence autophagic processes is particularly noteworthy. By activating upstream signaling pathways (PI3K/AKT/mTOR) and inhibiting downstream events, this compound presents a novel strategy for manipulating autophagy in various diseases.
Research Insights:
- FASN Interaction : The inhibition of FASN interaction with SNARE complexes was identified as a mechanism through which this compound suppresses late-stage autophagy .
- Xenograft Models : The antitumor effects observed in xenograft mouse models further validate the potential application of this compound in clinical settings for cancer treatment .
Data Tables
Application Area | Key Findings | Model Used |
---|---|---|
Metabolic Regulation | Improved glucose uptake and glycogen synthesis | Rodent models |
Cancer Therapy | Inhibited EOC cell viability and migration | Cell lines & xenografts |
Autophagy Induction | Activated early autophagy; inhibited late autophagy | In vitro studies |
Case Study 1: Glucose Homeostasis Improvement
In a study involving eDIO mice, this compound was administered at varying doses, leading to significant reductions in fasting glucose levels. The compound's effectiveness was confirmed through plasma exposure assessments and measurement of liver pACC/ACC ratios, indicating robust AMPK activation across tissues .
Case Study 2: Epithelial Ovarian Cancer
A comprehensive study on EOC cells revealed that this compound effectively suppressed cell growth by modulating lipid metabolism pathways. The results indicated that targeting FASN could serve as a therapeutic strategy against EOC, showcasing the compound's potential beyond metabolic applications .
Mechanism of Action
MK-8722 exerts its effects by directly activating AMPK, a serine/threonine protein kinase that acts as a metabolic fuel sensor. Activation of AMPK leads to the phosphorylation of downstream target proteins involved in carbohydrate and lipid metabolism. This results in increased glucose uptake and glycogen synthesis in skeletal muscle, improving glycemia without causing hypoglycemia. The activation of AMPK by MK-8722 is both allosteric and phosphorylation-dependent, involving changes in intracellular adenylate charge and calcium levels .
Comparison with Similar Compounds
MK-8722 is unique in its ability to activate all twelve mammalian AMPK complexes with high potency. Similar compounds include:
AICAR: An AMPK activator with lower selectivity and rapid clearance from the body.
A-769662: Another AMPK activator with different selectivity and pharmacokinetic properties.
MSG010 and MSG011: Newly developed AMPK agonists that do not display α2-selectivity but have shown greater potency than MK-8722 in some assays.
MK-8722 stands out due to its high selectivity for AMPK complexes and its potential for treating metabolic disorders without significant side effects .
Biological Activity
MK8722, a small-molecule compound identified as a potent activator of AMP-activated protein kinase (AMPK), has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use.
- Chemical Formula : C24H20ClN3O4
- Molecular Weight : 445.88 g/mol
- Purity : > 99.37%
This compound is characterized by its ability to activate all twelve mammalian AMPK complexes, making it a versatile tool for studying AMPK-related pathways in various biological contexts .
AMPK Activation
AMPK serves as a critical regulator of energy homeostasis, responding to cellular stress and nutrient availability. This compound activates AMPK through an allosteric mechanism, enhancing its activity in multiple tissues, including skeletal muscle and liver. This activation promotes glucose uptake and lipid metabolism, which are crucial for managing conditions like obesity and type 2 diabetes .
Autophagy Modulation
Recent studies have demonstrated that this compound influences autophagy in cancer cells, particularly in epithelial ovarian cancer (EOC). The compound initiates early-stage autophagy while inhibiting late-stage processes via modulation of fatty acid synthase (FASN) expression. This dual action suggests that this compound may serve as a potential therapeutic agent by inducing cell death in malignant cells while simultaneously affecting lipid metabolism .
In Vitro Studies
In vitro experiments have shown that this compound effectively inhibits the proliferation and migration of EOC cells. Notably, it reduces FASN levels, leading to lipid droplet accumulation and subsequent cell death. These findings were corroborated by transmission electron microscopy, which revealed autophagosome-affected mitochondria in treated cells .
In Vivo Studies
In vivo studies using xenograft mouse models further validated the antitumor effects of this compound. The compound demonstrated significant tumor growth inhibition, reinforcing its potential as an autophagy/mitophagy inhibitor . Additionally, this compound improved glucose homeostasis in rodent models without causing hypoglycemia, indicating its safety profile .
Summary of Findings
Study Type | Key Findings |
---|---|
In Vitro | Inhibition of EOC cell proliferation; modulation of FASN; induction of early autophagy. |
In Vivo | Tumor growth inhibition in xenograft models; improvement in glucose metabolism without hypoglycemia. |
Mechanism | Activation of AMPK; dual regulation of autophagy; lipid metabolism modulation. |
Epithelial Ovarian Cancer (EOC)
A study focused on this compound's effects on EOC cells revealed that it not only inhibited cell viability but also altered lipid metabolism pathways critical for cancer progression. By targeting FASN and modulating autophagic processes, this compound presents a novel approach to treating EOC .
Metabolic Disorders
Research involving diabetic rodent models demonstrated that this compound significantly lowered fasting blood glucose levels and improved insulin sensitivity. These results suggest that this compound could be beneficial for managing metabolic disorders such as type 2 diabetes .
Properties
IUPAC Name |
(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c25-16-10-17-23(28-24(26-17)32-19-12-31-21-18(29)11-30-22(19)21)27-20(16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,18-19,21-22,29H,11-12H2,(H,26,27,28)/t18-,19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNBTZLYOOAGA-UGESXGAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC3=NC4=NC(=C(C=C4N3)Cl)C5=CC=C(C=C5)C6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394371-71-1 | |
Record name | MK-8722 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW3ZG69SHT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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